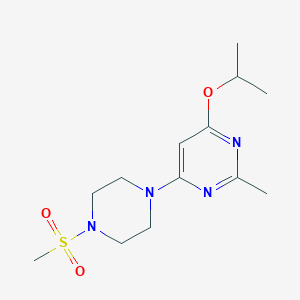

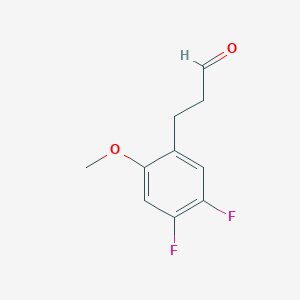

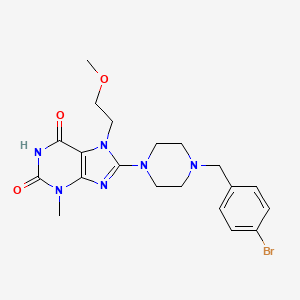

![molecular formula C10H21ClN2O2 B2409297 Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride CAS No. 2416236-73-0](/img/structure/B2409297.png)

Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride” is a chemical compound with the CAS Number: 1403767-13-4 . It has a molecular weight of 200.28 . The compound is also known by its IUPAC name, tert-butyl ((1-aminocyclobutyl)methyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10/h4-7,11H2,1-3H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound appears as a white to pale-yellow to yellow-brown liquid or solid . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Organic Synthesis and Material Science

Synthetic Intermediates : The compound has been utilized as an important intermediate in the synthesis of complex molecules. For example, a carbocyclic analogue of a protected β-d-2-deoxyribosylamine has been identified as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, proving its utility in synthesizing key components for molecular biology (Ober et al., 2004).

Chemoselective Transformations : Studies have shown that silyl carbamates, including those derived from tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate, can be transformed chemoselectively. This is critical for modifying amino protecting groups and has broad implications for organic synthesis, highlighting the compound's versatility in chemical transformations (Sakaitani & Ohfune, 1990).

Pharmaceutical Research

Metabotropic Glutamate Receptor Agonists : The compound serves as a key intermediate for the preparation of agonists of metabotropic glutamate receptor 5, highlighting its significance in developing treatments for neurological conditions (Sun et al., 2014).

Insecticide and Herbicide Analogues : It has been used to create spirocyclopropanated analogues of insecticides and herbicides, showcasing its role in agricultural chemistry. This application underlines the compound's potential for developing new pest control agents with possibly improved efficacy and safety profiles (Brackmann et al., 2005).

Environmental Remediation : Research into the metabolism of related compounds in mice and insects provides insight into the environmental impact and degradation pathways of carbamate-based chemicals, essential for assessing environmental safety and developing remediation strategies (Douch & Smith, 1971).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10;/h4-7,11H2,1-3H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEQIRPVYVDATL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

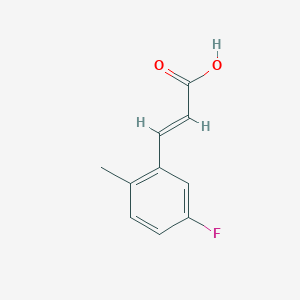

![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)

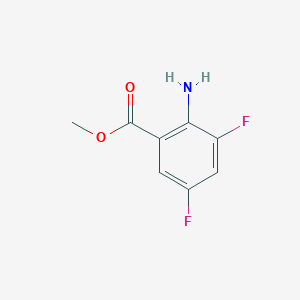

![Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate](/img/structure/B2409219.png)

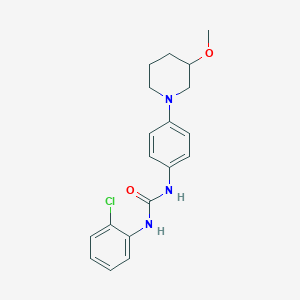

![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2409224.png)

![4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2409227.png)

![7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2409237.png)